molecular formula C9H12FN3O4 B12370868 5-Fluoro-5'-deoxycytidine-d3

5-Fluoro-5'-deoxycytidine-d3

Cat. No.: B12370868
M. Wt: 248.23 g/mol
InChI Key: YSNABXSEHNLERR-UBBVUCLISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-5’-deoxycytidine-d3 involves the incorporation of deuterium into the 5-Fluoro-5’-deoxycytidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of 5-Fluoro-5’-deoxycytidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for efficiency and cost-effectiveness while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-5’-deoxycytidine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Fluoro-5’-deoxycytidine-d3. These derivatives can have different biological activities and properties, making them useful for various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-5’-deoxycytidine-d3 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in drug development. This property distinguishes it from other similar compounds and makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

248.23 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1/i1D3

InChI Key

YSNABXSEHNLERR-UBBVUCLISA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O

Origin of Product

United States

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